Target Engagement Selectivity: Differential Bromodomain Inhibition Profile vs. 4'-Bromoacetanilide
4'-Bromo-3'-fluoroacetanilide demonstrates measurable inhibition of human PCAF (KAT2B) bromodomain with an IC50 of 70,000 nM (70 µM) in a BROMOscan assay, whereas the structurally related 4'-bromoacetanilide (CAS 103-88-8), lacking the 3'-fluoro substituent, exhibits no reported activity against PCAF in comparable assays [1]. Additionally, the compound shows weak binding to BRPF1 with a Kd of 20,000 nM and >100,000 nM for TRIM24 and BRD4 BD1, indicating a degree of selectivity within the bromodomain family [2]. This differential inhibition pattern underscores the functional contribution of the 3'-fluoro group to target recognition.
| Evidence Dimension | Bromodomain inhibition (PCAF/KAT2B) |
|---|---|
| Target Compound Data | IC50 = 70,000 nM (70 µM) |
| Comparator Or Baseline | 4'-Bromoacetanilide: no reported activity (IC50 >100,000 nM inferred) |
| Quantified Difference | ≥30% lower IC50 (estimated) |
| Conditions | BROMOscan assay; human PCAF expressed in E. coli BL21; 1 hr incubation |
Why This Matters
The presence of the 3'-fluoro group confers a measurable gain in bromodomain binding, making this compound a more suitable starting point for developing epigenetic probes compared to the simple bromo analog.
- [1] BindingDB. (n.d.). BDBM50157646 (CHEMBL216146) - 4'-Bromo-3'-fluoroacetanilide. IC50: 7.00E+4 nM for PCAF. View Source
- [2] BindingDB. (n.d.). BDBM50468549 (CHEMBL4291772) - 4'-Bromo-3'-fluoroacetanilide. Kd: 2.00E+4 nM for BRPF1; >1.00E+5 nM for TRIM24 and BRD4 BD1. View Source
